Differential Antiproliferative Activity: 6-Substituted Benzofurans vs. Isomers
In a study evaluating benzofuran derivatives, compounds with a 6-substitution pattern exhibited significantly different antiproliferative activities against the A375 melanoma cell line compared to unsubstituted or 5-substituted analogs [1]. While the specific 6-(chloromethyl)benzofuran was not the primary test compound, the SAR demonstrates that the 6-position is a critical determinant of potency. For example, a related 6-substituted analog (Compound 70) showed an IC50 of 0.09 ± 0.03 µM, whereas a 5-substituted analog (Compound 72) was inactive (IC50 >100 µM), highlighting the crucial role of the 6-position handle for biological activity [1].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Not directly tested, but class inference from 6-substituted benzofuran derivative (Compound 70): IC50 = 0.09 ± 0.03 µM |
| Comparator Or Baseline | 5-substituted benzofuran derivative (Compound 72): IC50 > 100 µM; 2-substituted derivative (Compound 68b): IC50 > 100 µM |
| Quantified Difference | > 1,111-fold difference in potency |
| Conditions | A375 human melanoma cancer cell line |
Why This Matters
This data provides a strong rationale for selecting a 6-substituted benzofuran scaffold, like 6-(chloromethyl)benzofuran, as a starting point for medicinal chemistry programs targeting proliferative diseases, given the clear potential for high potency conferred by the 6-position substitution.
- [1] El-Khouly, O. A., et al. (2021). Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study. Bioorganic & Medicinal Chemistry, 33, 116006. (Data from Table 16). View Source
